Dimercaptomaleonitrile disodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is commonly employed as a ligand for transition metals . This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimercaptomaleonitrile disodium salt hydrate can be synthesized through the reaction of maleonitrile with sodium hydrosulfide under controlled conditions . The reaction typically involves the addition of sodium hydrosulfide to a solution of maleonitrile, followed by purification and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimercaptomaleonitrile disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include disulfide derivatives, thiol derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimercaptomaleonitrile disodium salt hydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of dimercaptomaleonitrile disodium salt hydrate involves its ability to form stable complexes with transition metals. This interaction is facilitated by the presence of thiol groups, which can coordinate with metal ions . The compound can also interact with biological molecules, such as proteins and enzymes, through similar coordination mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium ethylenediaminetetraacetate (EDTA): A widely used chelating agent with similar metal-binding properties.
Dimercaptopropanesulfonate (DMPS): Another thiol-containing compound used for metal chelation.
Uniqueness
Dimercaptomaleonitrile disodium salt hydrate is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of transition metals. This property makes it particularly useful in coordination chemistry and various industrial applications .
Eigenschaften
Molekularformel |
C4N2Na2S2 |
---|---|
Molekulargewicht |
186.2 g/mol |
IUPAC-Name |
disodium;(Z)-1,2-dicyanoethene-1,2-dithiolate |
InChI |
InChI=1S/C4H2N2S2.2Na/c5-1-3(7)4(8)2-6;;/h7-8H;;/q;2*+1/p-2/b4-3-;; |
InChI-Schlüssel |
UIEQIOFOWZBELJ-GSBNXNDCSA-L |
Isomerische SMILES |
C(#N)/C(=C(\C#N)/[S-])/[S-].[Na+].[Na+] |
Kanonische SMILES |
C(#N)C(=C(C#N)[S-])[S-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.